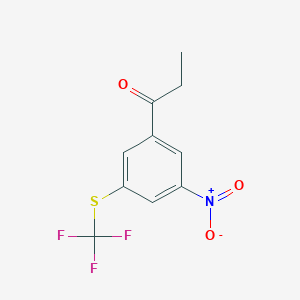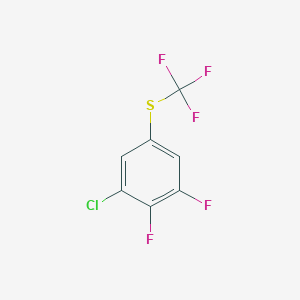![molecular formula C11H7F3N2O2 B14048203 (E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14048203.png)
(E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid is a compound that belongs to the class of benzoimidazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid typically involves the reaction of 5-trifluoromethyl-1H-benzo[d]imidazole with an appropriate acrylic acid derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Materials Science: It is used in the development of novel materials with unique properties, such as metal-organic frameworks (MOFs) and coordination polymers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
作用機序
The mechanism of action of (E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors involved in disease progression. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
類似化合物との比較
Similar Compounds
- (E)-3-(5-Methyl-1H-benzo[d]imidazol-7-yl)acrylic acid
- (E)-3-(5-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid
- (E)-3-(5-Bromo-1H-benzo[d]imidazol-7-yl)acrylic acid
Uniqueness
(E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H7F3N2O2 |
|---|---|
分子量 |
256.18 g/mol |
IUPAC名 |
3-[6-(trifluoromethyl)-1H-benzimidazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-6(1-2-9(17)18)10-8(4-7)15-5-16-10/h1-5H,(H,15,16)(H,17,18) |
InChIキー |
RKGPPZVNWXZBMS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C2C(=C1C=CC(=O)O)N=CN2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)
![Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate](/img/structure/B14048123.png)
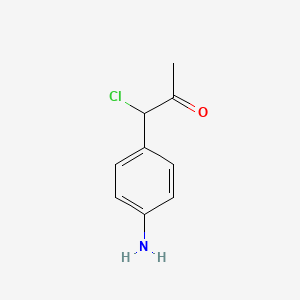
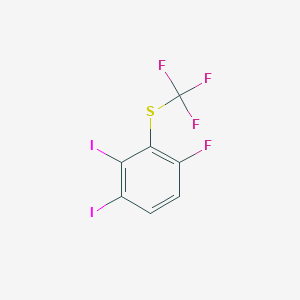
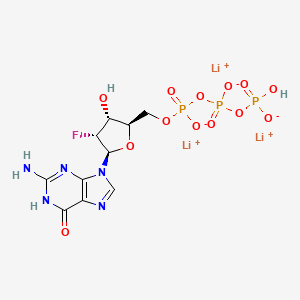
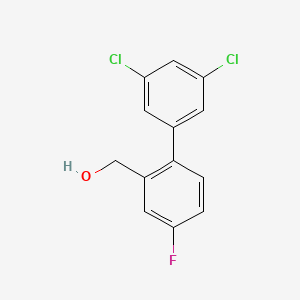
![Tert-butyl 1-oxo-3,4,6,7,8,9-hexahydropyrido[3,4-B]indolizine-2(1H)-carboxylate](/img/structure/B14048143.png)
